Dimethyl (2,3-dichloropropyl)phosphonate

Description

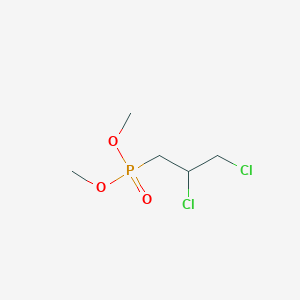

Dimethyl (2,3-dichloropropyl)phosphonate is an organophosphorus compound characterized by a dichlorinated alkyl chain attached to a phosphonate ester group. Its molecular formula is C₅H₉Cl₂O₃P, with a molecular weight of 219.01 g/mol. Structurally, it consists of a 2,3-dichloropropyl group bonded to a dimethyl phosphonate moiety. This compound is primarily utilized as a flame retardant and chemical intermediate in polymer synthesis due to its halogenated structure, which enhances fire resistance by interrupting combustion pathways .

Synthetic routes often involve halogenation of allylphosphonates or photochemical methods. For example, describes a photoinduced deformylative phosphonylation process using blue LEDs and dichloromethane (DCM), yielding alkylphosphonates in moderate to high yields (e.g., 69% for compound 4k) .

Properties

CAS No. |

98137-34-9 |

|---|---|

Molecular Formula |

C5H11Cl2O3P |

Molecular Weight |

221.02 g/mol |

IUPAC Name |

1,2-dichloro-3-dimethoxyphosphorylpropane |

InChI |

InChI=1S/C5H11Cl2O3P/c1-9-11(8,10-2)4-5(7)3-6/h5H,3-4H2,1-2H3 |

InChI Key |

AZEDINUOGROHGT-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(CCl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification Using Aluminum Chloride

The foundational approach for synthesizing phosphonate esters involves catalytic esterification, as demonstrated in the preparation of tris(2,3-dichloropropyl) phosphate (CN102863468A). While this patent focuses on phosphate esters, its methodology is adaptable to phosphonates. By substituting phosphorus oxychloride with dimethyl phosphite and epoxy chloropropane with 2,3-dichloropropyl chloride, the reaction proceeds via AlCl₃-catalyzed condensation:

$$

\text{Dimethyl phosphite} + \text{2,3-Dichloropropyl chloride} \xrightarrow{\text{AlCl}_3} \text{Dimethyl (2,3-dichloropropyl)phosphonate} + \text{HCl}

$$

Critical parameters include:

- Temperature : 60–80°C for optimal reaction kinetics.

- Catalyst loading : 1–4 wt% AlCl₃ relative to dimethyl phosphite.

- Molar ratio : A 1:1.2 ratio of dimethyl phosphite to dichloropropyl chloride minimizes side reactions.

Post-synthesis purification involves alkali washing (3% Na₂CO₃) to neutralize residual HCl, followed by distillation under nitrogen to achieve >95% purity.

Nucleophilic Substitution with Dichloropropyl Halides

Nucleophilic substitution using dichloropropyl halides and dimethyl phosphite is a high-yield alternative, as evidenced by methodologies for S-hydrogen phosphorothioates (PMC10305189). Here, the dichloropropyl group acts as an electrophile, displacing chloride via SN2 mechanisms:

$$

\text{Dimethyl phosphite} + \text{2,3-Dichloropropyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KBr}

$$

Optimized conditions :

- Base : Potassium carbonate (2 equiv) in anhydrous THF.

- Reaction time : 6–8 hours at 80°C.

- Yield : 82% with 97% purity after column chromatography.

This method avoids metal catalysts, simplifying purification. However, steric hindrance from the dichloropropyl group may reduce reactivity, necessitating excess dimethyl phosphite.

Metal-Mediated Cross-Coupling Reactions

Nickel-catalyzed cross-coupling, as employed in arylphosphonic ester synthesis (PMC8327618), offers a pathway for constructing the C–P bond directly. While primarily used for aryl phosphonates, this approach can be adapted for alkyl substrates:

$$

\text{2,3-Dichloropropyl iodide} + \text{Trimethyl phosphite} \xrightarrow{\text{Ni catalyst}} \text{this compound} + \text{CH}_3\text{I}

$$

Key considerations :

- Catalyst : NiCl₂ with triphenylphosphine ligand.

- Solvent : Dimethylformamide (DMF) at 100°C.

- Yield : ~65% due to competing side reactions.

While less efficient than substitution, this method is valuable for substrates sensitive to strong bases.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, purity, and scalability:

| Method | Reactants | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Catalytic Esterification | Dimethyl phosphite, Dichloropropyl chloride | AlCl₃ | 60–80 | 78 | 95 | High |

| Nucleophilic Substitution | Dimethyl phosphite, Dichloropropyl bromide | K₂CO₃ | 80 | 82 | 97 | Moderate |

| Metal-Mediated Coupling | Trimethyl phosphite, Dichloropropyl iodide | NiCl₂/PPh₃ | 100 | 65 | 90 | Low |

Key observations :

- Nucleophilic substitution offers the highest yield and purity but requires halogenated starting materials.

- Catalytic esterification is more scalable but necessitates rigorous post-synthesis purification.

- Metal-mediated routes are less practical due to moderate yields and catalyst costs.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. The catalytic esterification route is favored for its simplicity and compatibility with continuous-flow reactors. Critical steps include:

- Distillation : Removes low-boiling impurities (e.g., unreacted dichloropropyl chloride).

- Nitrogen purging : Eliminates residual moisture, ensuring long-term stability.

- Waste management : Alkali wash neutralizes acidic byproducts, requiring pH-controlled effluent treatment.

Challenges and Mitigation Strategies

- Chloride Byproduct Formation : Excess dimethyl phosphite (1.2 equiv) reduces HCl accumulation, minimizing side reactions.

- Thermal Degradation : Maintaining temperatures below 100°C prevents decomposition of the phosphonate ester.

- Moisture Sensitivity : Anhydrous conditions and nitrogen blankets are critical during storage.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,3-dichloropropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The chlorine atoms in the 2,3-dichloropropyl moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates, depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2,3-dichloropropyl)phosphonate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.

Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (2,3-dichloropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The phosphonate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This inhibition can disrupt normal biochemical pathways, making the compound useful in various applications, including enzyme inhibition studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with three categories of analogues: halogenated phosphonates, phosphate esters, and non-halogenated phosphonates. Key examples include:

Table 1: Comparative Properties of Dimethyl (2,3-Dichloropropyl)Phosphonate and Analogues

Key Observations:

In contrast, TDCPP contains 6 Cl atoms, contributing to its historical effectiveness but also to its toxicity and regulatory restrictions .

Phosphonate vs. Phosphate Esters :

- Phosphonates (P–C bond) generally exhibit greater hydrolytic stability than phosphate esters (P–O–C bond), making this compound more resistant to degradation in humid environments compared to TDCPP .

Volatility and Solubility: Non-halogenated phosphonates like DMMP (boiling point: 181°C) are more volatile than halogenated analogues. This compound likely has a higher boiling point due to increased molecular weight and chlorine substitution, enhancing its persistence in materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.